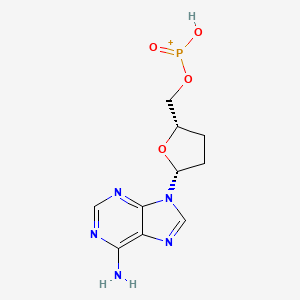
ddA-HP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ddA-HP” is a synthetic molecule that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to undergo specific chemical reactions, making it a valuable compound in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ddA-HP typically involves a series of well-defined chemical reactions. One common method includes the Dehydro-Diels-Alder reaction, which is a cyclization reaction between a diene and a dienophile. This reaction is often carried out under high-pressure conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as high-pressure reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
ddA-HP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ddA-HP is used as a model compound to study various reaction mechanisms and to develop new synthetic methodologies. Its unique reactivity makes it an ideal candidate for exploring novel chemical transformations .
Biology
In biological research, this compound is used to investigate its potential as a therapeutic agent. Studies have shown that it can interact with specific biological targets, making it a promising compound for drug development .
Medicine
In medicine, this compound is being explored for its potential use in treating various diseases. Its ability to modulate specific molecular pathways has opened up new avenues for therapeutic interventions .
Industry
In industrial applications, this compound is used in the production of advanced materials and chemicals. Its unique properties make it valuable in the development of new products and technologies .
Mécanisme D'action
The mechanism of action of ddA-HP involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ddA-HP include other derivatives of the Dehydro-Diels-Alder reaction products, such as various cyclohexadiene derivatives and other polycyclic aromatic compounds .
Uniqueness
What sets this compound apart from these similar compounds is its unique reactivity and the specific conditions under which it can be synthesized and utilized. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
142479-05-8 |
|---|---|
Formule moléculaire |
C10H13N5O4P+ |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C10H12N5O4P/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16)17/h4-7H,1-3H2,(H2-,11,12,13,16,17)/p+1/t6-,7+/m0/s1 |
Clé InChI |
SJLFIVXYOINYLK-NKWVEPMBSA-O |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1CC(OC1CO[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






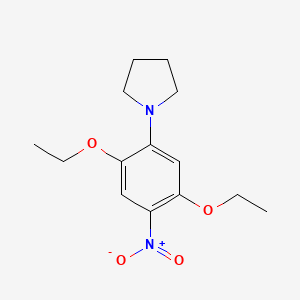
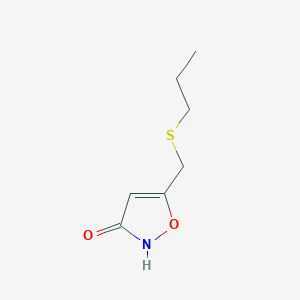
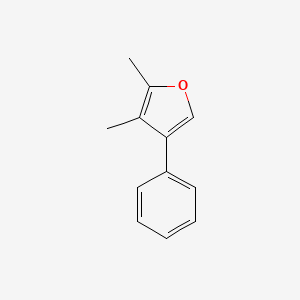

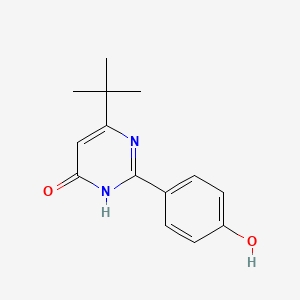


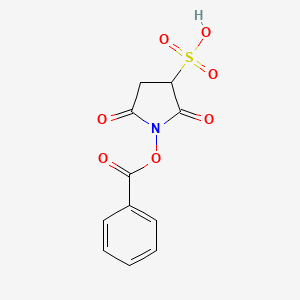
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)

